molecular formula C24H29N5O8S B121788 Doxazosin methanesulfonate, (R)- CAS No. 156154-38-0

Doxazosin methanesulfonate, (R)-

Numéro de catalogue: B121788
Numéro CAS: 156154-38-0
Poids moléculaire: 547.6 g/mol
Clé InChI: VJECBOKJABCYMF-VEIFNGETSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxazosin methanesulfonate, (R)- is a useful research compound. Its molecular formula is C24H29N5O8S and its molecular weight is 547.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Doxazosin methanesulfonate, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxazosin methanesulfonate, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hypertension Management

Doxazosin was initially approved for the treatment of hypertension. It effectively lowers blood pressure through its vasodilatory effects. However, its use has declined due to concerns regarding potential side effects, such as increased risk of heart failure in certain populations .

Benign Prostatic Hyperplasia (BPH)

Doxazosin is now predominantly used to treat BPH. Clinical studies have demonstrated its efficacy in reducing both obstructive and irritative urinary symptoms associated with this condition. A controlled-release formulation allows for once-daily dosing, enhancing patient compliance and minimizing side effects .

Drug Delivery Systems

Recent research has focused on improving the solubility and bioavailability of doxazosin through innovative drug delivery systems such as nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS). A study comparing these methods found that solid SNEDDS exhibited superior antihypertensive effects compared to traditional formulations .

Formulation Type Particle Size (nm) Zeta Potential (mV) Release Rate (DR20min)
Nanosuspension385 ± 1350 ± 491 ± 0.43%
Liquid SNEDDS224 ± 15-5 ± 0.1093 ± 4%
Solid SNEDDS79 ± 14-18 ± 0.26100 ± 2.72%

Efficacy in BPH Treatment

A clinical trial involving patients with lower urinary tract symptoms (LUTS) due to BPH indicated that doxazosin significantly improved symptom scores and urinary flow rates after treatment . The study included a control group and demonstrated that doxazosin was effective even in patients who had not responded to other alpha-blockers.

PTSD-Related Nightmares

Emerging evidence suggests that doxazosin may also be beneficial in treating PTSD-related nightmares. Several case reports indicate positive outcomes when doxazosin was administered to patients experiencing these symptoms .

Safety Profile and Side Effects

While doxazosin is generally well-tolerated, it can cause side effects typical of alpha-1 antagonists, including hypotension, dizziness, and fatigue. The extended-release formulation has been associated with a lower incidence of adverse effects compared to immediate-release versions . Monitoring for orthostatic hypotension is crucial during therapy initiation.

Propriétés

Numéro CAS

156154-38-0

Formule moléculaire

C24H29N5O8S

Poids moléculaire

547.6 g/mol

Nom IUPAC

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone;methanesulfonic acid

InChI

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m1./s1

Clé InChI

VJECBOKJABCYMF-VEIFNGETSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O

SMILES isomérique

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O

SMILES canonique

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.